molecular formula C16H15N3O B033641 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-65-3

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Cat. No.: B033641
CAS No.: 103343-65-3
M. Wt: 265.31 g/mol
InChI Key: MWASGDJOVNIDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-phenyl-1,3-dimethylbenzene with phosgene, followed by cyclization with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
  • CAS Number : 103343-65-3
  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.310 g/mol

Chemistry

This compound serves as a crucial building block in the synthesis of more complex benzodiazepine derivatives. Its structural characteristics allow for various chemical modifications, leading to the development of novel compounds with potentially enhanced biological activities.

Biology

Research has focused on the biological interactions of this compound with macromolecules such as proteins and nucleic acids. Studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development aimed at treating infections and malignancies.

Medicine

The compound is primarily explored for its pharmacological effects, particularly as an anxiolytic or anticonvulsant agent. Its mechanism of action involves interaction with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for managing anxiety disorders and seizures.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific chemical and physical properties. Its versatility allows it to be incorporated into various formulations and processes.

Case Study 1: Anxiolytic Effects

A study investigated the anxiolytic properties of this compound in animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups. The findings suggest potential applicability in treating anxiety disorders.

Case Study 2: Anticancer Activity

Research exploring the anticancer potential revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for GABA receptor subtypes.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.

Uniqueness: 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines

Biological Activity

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one, a compound belonging to the benzodiazepine class, exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H15_{15}N3_3O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 103343-65-3

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, the compound exhibits anxiolytic and sedative effects. Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological profile .

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine family, including this compound, are effective in reducing anxiety and inducing sedation. This is primarily due to their ability to enhance GABA receptor activity .

Anticonvulsant Properties

Benzodiazepines are also known for their anticonvulsant properties. The compound's mechanism of action at GABA receptors suggests potential utility in treating seizure disorders .

Antimicrobial and Anticancer Activities

Studies have shown that derivatives of benzodiazepines can possess antimicrobial and anticancer properties. While specific research on the direct effects of this compound is limited, its structural similarities to other active compounds suggest potential in these areas .

In Vitro Studies

A study investigating various benzodiazepine derivatives demonstrated that modifications in their structure could significantly alter biological activity. For instance, the introduction of specific substituents on the phenyl ring enhanced potency against certain biological targets .

CompoundActivityIC50 Value (µM)
12aG9a InhibitionNot specified
5lAChE Inhibition3.98 ± 1.07
5jBChE InhibitionNot specified

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that variations in substituents on the benzodiazepine scaffold can lead to significant differences in biological activity. For example, compounds with electron-donating groups exhibited enhanced inhibitory effects against acetylcholinesterase (AChE) compared to those with electron-withdrawing groups .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyimino and amino groups in the benzodiazepine core enable regioselective substitution. Key pathways include:

a. Alkylation
Microwave-assisted alkylation with aminoethyl chlorides directs reactivity to the N-4 position under basic conditions (K₂CO₃/DMF). Theoretical calculations (MP2/6-31G*) confirm that deprotonation at N-4 is rate-limiting, favoring this pathway under microwave heating .

Reaction Conditions Product
N-4 alkylationK₂CO₃, DMF, microwave (90 s)N-4-alkylated benzodiazepine

b. Nucleophilic Substitution
The C-3 bromide derivative reacts with oxygen-, nitrogen-, and sulfur-based nucleophiles (e.g., thiols, amines) to form substituted derivatives . For example:
C 3 Br+HS RC 3 S R+HBr\text{C 3 Br}+\text{HS R}\rightarrow \text{C 3 S R}+\text{HBr}

Oxidation and Reduction

a. Oxidation
The hydroxyimino group undergoes oxidation to form a ketone or nitroso derivative. Chromium-based oxidants (e.g., CrO₃) or KMnO₄ are typically used.

b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imino group to an amine, altering pharmacological activity.

Cyclization and Ring Expansion

a. Quinazoline Formation
Under acetic acid catalysis, the benzodiazepine undergoes ring contraction to form 1,4-dihydroquinazolines. This rearrangement involves cleavage of the diazepine ring and reformation into a six-membered heterocycle .

b. Heterocycle Fusion
Condensation with 2-aminophenol or 2-aminothiophenol yields benzo[b] oxa(thia)zepines. For example:
Benzodiazepine+2 aminophenolΔBenzo b 1 4 oxazepine\text{Benzodiazepine}+\text{2 aminophenol}\xrightarrow{\Delta}\text{Benzo b 1 4 oxazepine}

Acid/Base-Mediated Reactions

a. Deprotonation
Deprotonation at C-3 generates chiral enolates, which react with electrophiles (e.g., alkyl halides) to form stereospecific derivatives. DFT calculations reveal inversion barriers of ~17.5 kcal/mol for enolate interconversion .

b. Hydrolysis
Under acidic conditions (HCl/H₂O), the lactam ring hydrolyzes to form a dicarboxylic acid derivative.

Coupling Reactions

a. Suzuki-Miyaura Coupling
The phenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling structural diversification .

Key Research Findings

  • Regioselectivity : Alkylation at N-1 vs. N-4 is controlled by reaction conditions (e.g., microwave vs. conventional heating) .
  • Stereochemical Outcomes : C-3 substituents enforce conformational locking (M- or P-configuration), influencing reactivity .
  • Biological Implications : Substitution at C-3 enhances GABA receptor affinity, while N-4 modifications alter metabolic stability .

Q & A

Q. Basic Synthesis and Optimization

Q. Q: What are the key steps and challenges in synthesizing 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one?

A: Synthesis typically involves cyclization of precursors like 2-amino-4-fluorobenzophenone derivatives. A modified hexamethylenetetramine-based cyclization (Blazevic-Kajfez method) is commonly employed . Challenges include regioselectivity in forming the seven-membered diazepine ring and maintaining stereochemical integrity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like uncyclized intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. Structural Characterization

Q. Q: Which analytical techniques are most reliable for confirming the structure of this compound?

A:

  • X-ray crystallography : Resolves 3D conformation and validates the benzodiazepine core. SHELXL software is widely used for refining crystallographic data .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methyl at N1, phenyl at C5). Aromatic protons appear as complex multiplets (δ 7.2–8.1 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C16_{16}H14_{14}N3_3O, theoretical 252.11 g/mol) with <2 ppm error .

Q. Advanced Mechanistic Studies

Q. Q: How can researchers investigate the compound’s interaction with GABAA_AA​ receptors?

A:

  • Radioligand binding assays : Use 3^3H-flunitrazepam to quantify affinity (Ki_i) at benzodiazepine-binding sites .
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing α/β/γ GABAA_A subunits reveal modulation of chloride currents .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, highlighting interactions (e.g., hydrogen bonds with α1-His102) .

Q. Data Contradictions in Physicochemical Properties

Q. Q: How to resolve discrepancies in reported melting points or solubility data?

A:

  • Differential Scanning Calorimetry (DSC) : Accurately measures melting point (expected range: 180–200°C) under inert gas to avoid decomposition .
  • HPLC purity analysis : Correlate solubility (e.g., in DMSO or ethanol) with impurity profiles. Use Hansen solubility parameters to predict solvent compatibility .
  • Literature cross-validation : Prioritize peer-reviewed studies over vendor data (e.g., lacks critical parameters, whereas provides reproducible methods) .

Q. Stability Under Experimental Conditions

Q. Q: What protocols ensure compound stability during biological assays?

A:

  • Storage : Lyophilized powder at -20°C in amber vials prevents photodegradation. In solution (DMSO), use within 48 hours to avoid hydrolysis .
  • pH control : Buffers (pH 7.4 PBS) minimize degradation of the lactam ring. Monitor via LC-MS for byproducts like hydrolyzed amines .

Q. Structure-Activity Relationship (SAR) Exploration

Q. Q: What modifications enhance selectivity for GABAA_AA​ receptor subtypes?

A:

  • N1 substituents : Bulkier groups (e.g., isopropyl) reduce α1 affinity but improve α2/α3 selectivity .
  • C3 amino group : Acetylation decreases potency, while alkylation (e.g., propyl) alters pharmacokinetics .
  • C5 phenyl substitution : Electron-withdrawing groups (e.g., fluoro) enhance binding via hydrophobic interactions .

Q. Analytical Method Development

Q. Q: How to quantify trace impurities in synthesized batches?

A:

  • LC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) with MRM transitions for target (m/z 252→180) and impurities (e.g., des-methyl byproduct, m/z 238→166) .
  • Forced degradation studies : Expose to heat (60°C), UV light, or acidic/basic conditions to identify degradation pathways .

Q. Computational Modeling for Reactivity Prediction

Q. Q: Which computational tools predict regioselectivity in derivatization reactions?

A:

  • Density Functional Theory (DFT) : Gaussian 16 calculates transition-state energies for reactions (e.g., alkylation at N1 vs. C3) .
  • Machine learning : Train models on benzodiazepine reaction datasets (e.g., USPTO) to predict yields under varying conditions .

Q. Green Chemistry Approaches

Q. Q: Can solvent-free or catalytic methods improve synthesis sustainability?

A:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and solvent use by 70% .
  • Organocatalysis : Proline derivatives catalyze enantioselective cyclization, avoiding toxic metal catalysts .

Properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 150 ml of methanol containing 5 g (17.9 mmole) of 1,3-dihydro-1-methyl-3-oximino-5-phenyl-1,4-benzodiazepin-2-one was treated with a slurry of active Raney-nickel catalyst1 (10 g wet weight). The resulting suspension was hydrogenated on a Parr apparatus at 60 psi and 23° C. for 30 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford the title compound in 95% yield.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 2
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 3
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 4
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Reactant of Route 6
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.